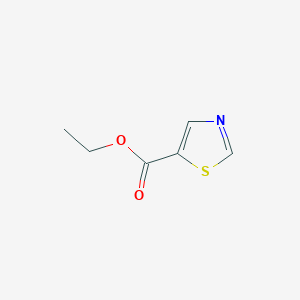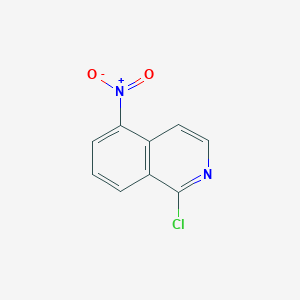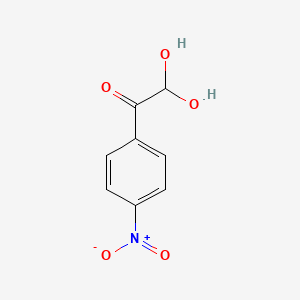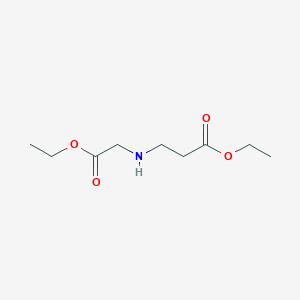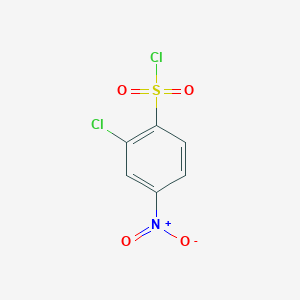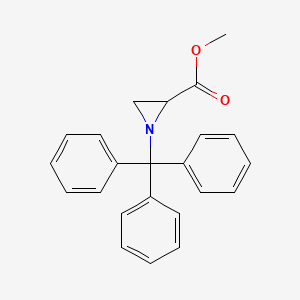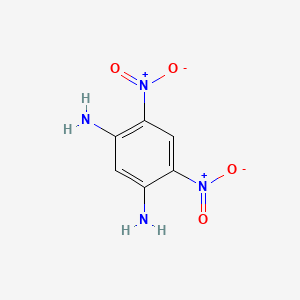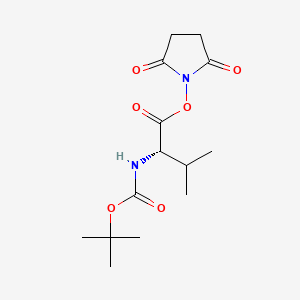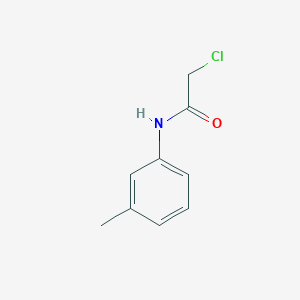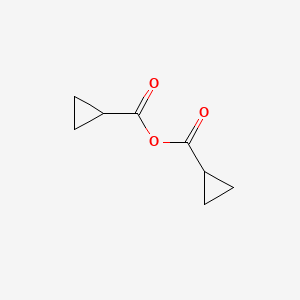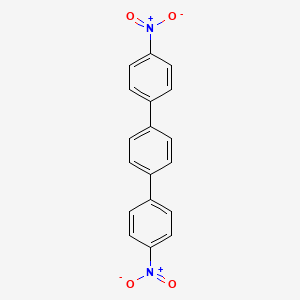
4,4''-Dinitro-p-terphenyl
Overview
Description
4,4''-Dinitro-p-terphenyl is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
P-terphenyl compounds, which include 4,4’'-dinitro-p-terphenyl, have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These effects suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins.
Mode of Action
The compound’s structural features, such as the presence of nitro groups, suggest that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking .
Biochemical Pathways
Given the reported biological activities of p-terphenyl compounds, it is likely that 4,4’'-dinitro-p-terphenyl may influence pathways related to cell growth, oxidative stress, microbial metabolism, and glucose metabolism .
Result of Action
Based on the reported biological activities of p-terphenyl compounds, it can be inferred that 4,4’'-dinitro-p-terphenyl may induce cytotoxicity, inhibit microbial growth, scavenge free radicals, and inhibit α-glucosidase activity .
Biochemical Analysis
Biochemical Properties
4,4’'-Dinitro-p-terphenyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These interactions are primarily due to the nitro groups, which can participate in redox reactions and form hydrogen bonds with active sites of enzymes and proteins.
Cellular Effects
The effects of 4,4’‘-Dinitro-p-terphenyl on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its cytotoxic properties can lead to cell death in certain cancer cell lines, while its antioxidant activity can protect cells from oxidative stress . Additionally, 4,4’'-Dinitro-p-terphenyl has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby affecting glucose levels in cells .
Molecular Mechanism
At the molecular level, 4,4’‘-Dinitro-p-terphenyl exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, its interaction with α-glucosidase involves the formation of hydrogen bonds and van der Waals forces, leading to enzyme inhibition . Furthermore, the nitro groups in 4,4’'-Dinitro-p-terphenyl can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and affect gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’‘-Dinitro-p-terphenyl change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4,4’'-Dinitro-p-terphenyl remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained cytotoxic effects and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4,4’'-Dinitro-p-terphenyl vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
4,4’'-Dinitro-p-terphenyl is involved in several metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions and carbohydrate metabolism. For example, its inhibition of α-glucosidase affects the breakdown of carbohydrates, leading to changes in glucose levels and metabolic flux . Additionally, the compound’s redox activity can influence the levels of metabolites involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, 4,4’'-Dinitro-p-terphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and the presence of nitro groups . These factors determine its distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 4,4’‘-Dinitro-p-terphenyl plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with mitochondrial proteins can lead to its accumulation in mitochondria, where it can induce oxidative stress and affect mitochondrial function . Understanding the subcellular localization of 4,4’'-Dinitro-p-terphenyl is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
1,4-bis(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOAYDHUNGLDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186493 | |
| Record name | p-Terphenyl, 4,4''-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-11-9 | |
| Record name | p-Terphenyl, 4,4''-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3282-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Terphenyl, 4,4''-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4,4''-diamino-p-terphenyl from 4,4''-dinitro-p-terphenyl?
A1: The synthesis of 4,4''-diamino-p-terphenyl from this compound is significant due to the former compound's potential applications. 4,4''-Diamino-p-terphenyl can act as a building block for synthesizing more complex molecules, particularly in polymer chemistry. For instance, it can be incorporated into polymer chains, potentially leading to materials with enhanced electrical conductivity or unique optical properties. []
Q2: How is this compound relevant to the development of conducting polymers?
A2: While the provided abstract [] focuses on the synthesis of 4,4''-diamino-p-terphenyl, a related paper [] investigates this compound and its aza derivatives as model compounds. These models provide insights into electronic communication in conducting polymers. By studying the radical anions of these compounds, researchers can understand how electrons move along conjugated systems, which is crucial for developing materials with improved conductivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


